2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
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Overview
Description
2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic compound that features a combination of indole, triazole, and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves multi-step organic reactions The process begins with the preparation of the indole and triazole intermediates, followed by their coupling through a thiol linkage
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Triazole Formation: The triazole ring is typically formed through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Coupling Reaction: The indole and triazole intermediates are coupled using a thiol reagent under basic conditions to form the desired thioether linkage.
Morpholine Introduction: The final step involves the reaction of the thioether intermediate with morpholine under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and triazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic reagents like amines and thiols can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized indole derivatives, reduced triazole analogs, and substituted morpholine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: It is used in the study of biological pathways and as a tool to investigate cellular processes.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The triazole ring can bind to metal ions and participate in coordination chemistry, influencing biological processes. The morpholine group enhances the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 2-((5-(1H-indol-3-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- 2-((5-(1H-indol-3-yl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
Uniqueness
Compared to similar compounds, 2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone exhibits unique properties due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, enhancing its reactivity and interaction with biological targets. Additionally, the combination of indole, triazole, and morpholine moieties provides a versatile scaffold for further chemical modifications and optimization.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-30-17-8-6-16(7-9-17)28-22(19-14-24-20-5-3-2-4-18(19)20)25-26-23(28)32-15-21(29)27-10-12-31-13-11-27/h2-9,14,24H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZMVRSLTHSYFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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